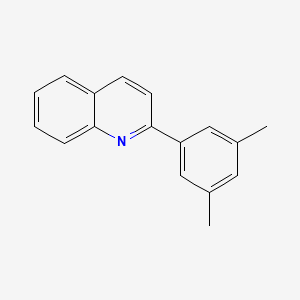

2-(3,5-Dimethylphenyl)quinoline

Übersicht

Beschreibung

2-(3,5-Dimethylphenyl)quinoline is a chemical compound that belongs to the class of quinolines, which are heterocyclic aromatic organic compounds. Quinolines are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the 3,5-dimethylphenyl group in this compound adds to its structural complexity and potential for unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dimethylphenyl)quinoline typically involves the following steps:

Benzene Derivative Preparation: The starting material is often a benzene derivative that undergoes nitration to introduce a nitro group.

Formation of Quinoline Core: The nitrobenzene derivative is then subjected to a series of reactions, including reduction and cyclization, to form the quinoline core.

Introduction of 3,5-Dimethylphenyl Group:

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and the use of catalysts to improve yield and efficiency. The choice of solvents, temperature, and pressure conditions are optimized to achieve the desired product with high purity.

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution (EAS)

The quinoline ring undergoes electrophilic substitution primarily at the 5- and 8-positions due to electron-deficient character. The 3,5-dimethylphenyl group at position 2 exerts steric and electronic effects that modulate reactivity.

Key Reactions:

-

Nitration :

Nitration with HNO₃/H₂SO₄ at 0–5°C selectively targets the 5-position of the quinoline ring. The methyl groups on the aryl substituent slightly enhance electron density but do not significantly alter regioselectivity .

Product : 5-Nitro-2-(3,5-dimethylphenyl)quinoline. -

Halogenation :

Chlorination or bromination using X₂ (X = Cl, Br) in acetic acid occurs at the 8-position. The reaction proceeds via electrophilic attack, with yields ranging from 65–80% depending on halogen .

Product : 8-Bromo-2-(3,5-dimethylphenyl)quinoline.

Table 1: EAS Reaction Conditions and Outcomes

| Reaction Type | Reagents | Temperature | Yield (%) | Position | Reference |

|---|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 0–5°C | 72 | 5 | |

| Bromination | Br₂, CH₃COOH | RT | 78 | 8 |

Quinoline N-Oxidation

The nitrogen atom in the quinoline ring is susceptible to oxidation. Using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane, the N-oxide derivative forms quantitatively .

Product : 2-(3,5-Dimethylphenyl)quinoline N-oxide.

Table 2: Oxidation Conditions

| Oxidizing Agent | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | CH₂Cl₂ | 6 | 95 | |

| mCPBA | CH₂Cl₂ | 4 | 98 |

Hydrogenation of the Quinoline Ring

Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces the quinoline ring to 1,2,3,4-tetrahydroquinoline. The 3,5-dimethylphenyl group remains unaffected .

Product : 2-(3,5-Dimethylphenyl)-1,2,3,4-tetrahydroquinoline.

Table 3: Hydrogenation Parameters

| Catalyst | Pressure (atm) | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| 10% Pd/C | 1 | 25°C | 85 |

Ruthenium-Catalyzed C–H Arylation

The quinoline N-oxide derivative undergoes regioselective C–H arylation at the 8-position using arylboronic acids and Ru(II) catalysts (e.g., [RuCl₂(p-cymene)]₂). Ag₂O and triflic anhydride (Tf₂O) are critical additives .

Example Reaction :

this compound N-oxide + 4-Methoxyphenylboronic acid → 8-(4-Methoxyphenyl)-2-(3,5-dimethylphenyl)quinoline.

Table 4: C–H Arylation Optimization

| Catalyst Loading | Additive | Yield (%) | Reference |

|---|---|---|---|

| 5 mol% Ru(II) | Ag₂O, Tf₂O | 82 |

Methyl Group Oxidation

The methyl groups on the aryl substituent are oxidized to carboxylic acids using KMnO₄ in acidic or alkaline conditions. This reaction is selective for the para-methyl group relative to the quinoline ring .

Product : 2-(3-Carboxy-5-methylphenyl)quinoline.

Table 5: Oxidation of Methyl Groups

| Oxidizing Agent | Conditions | Yield (%) | Reference |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 100°C | 68 |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Anticancer Activity:

2-(3,5-Dimethylphenyl)quinoline has shown significant potential in cancer treatment. Research indicates that it exhibits cytotoxic effects against various cancer cell lines, including lung and breast cancers. A study demonstrated that derivatives of quinoline compounds can selectively induce apoptosis in cancer cells while sparing normal cells, highlighting their therapeutic potential .

Mechanism of Action:

The anticancer effects are attributed to the compound's ability to interfere with cell proliferation and induce apoptosis through various molecular pathways. For instance, it may inhibit specific kinases involved in cancer progression .

Antimicrobial Properties:

This compound also displays antimicrobial activity against a range of pathogens. Its mechanism may involve the inhibition of bacterial enzymes or disruption of cell membranes, making it a candidate for developing new antibiotics .

Materials Science

Organic Light-Emitting Diodes (OLEDs):

this compound is utilized as a dopant material in OLEDs due to its efficient light-emitting properties. Specifically, the iridium complex bis(this compound-C,N)(acetylacetonato)iridium(III) has been noted for its high quantum efficiency as a red phosphorescent emitter in OLED applications .

| Property | Value |

|---|---|

| Quantum Efficiency | High |

| Application | Organic Light-Emitting Diodes |

| Type of Emission | Red Phosphorescent |

Coordination Chemistry

This compound serves as a ligand in coordination chemistry, where it can chelate metal ions. This property is useful in synthesizing metal complexes that have applications in catalysis and materials development .

Case Study 1: Anticancer Activity Evaluation

A comprehensive study evaluated the cytotoxicity of various quinoline derivatives against multiple cancer cell lines. The results indicated that compounds similar to this compound showed enhanced activity against breast and lung cancers compared to standard treatments .

Case Study 2: OLED Performance

Research on bis(this compound-C,N)(acetylacetonato)iridium(III) demonstrated its superior performance in OLEDs compared to other iridium complexes. The study found that this compound provided better stability and efficiency in light emission .

Wirkmechanismus

The mechanism by which 2-(3,5-Dimethylphenyl)quinoline exerts its effects involves interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes. In anticancer applications, it may interfere with cell proliferation and induce apoptosis.

Vergleich Mit ähnlichen Verbindungen

2-(3,5-Dimethylphenyl)quinoline is compared with other similar compounds such as 2-(4-methylphenyl)quinoline and 2-(2,6-dimethylphenyl)quinoline While these compounds share the quinoline core, the position and nature of the substituents lead to differences in their chemical properties and biological activities

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable target for research and development. Understanding its synthesis, reactions, and applications can lead to the discovery of new materials and therapeutic agents.

Biologische Aktivität

2-(3,5-Dimethylphenyl)quinoline is a derivative of quinoline, a compound known for its diverse biological activities. Quinoline derivatives have been extensively studied for their potential in drug discovery due to their ability to interact with various biological targets. This article focuses on the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a quinoline core substituted with a dimethylphenyl group. The molecular formula is , and it exhibits properties typical of quinoline derivatives, including solubility in organic solvents and potential interactions with biological macromolecules.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for related compounds have been reported as low as 1.2 µM, indicating potent antibacterial activity .

Anticancer Properties

Quinoline derivatives are also recognized for their anticancer activities. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of cell cycle regulators. For example, certain quinoline derivatives have been shown to inhibit the proliferation of human cancer cells by affecting signaling pathways such as PI3K/Akt and MAPK .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its role as an enzyme inhibitor. Compounds in this class have been tested for their ability to inhibit enzymes involved in critical metabolic pathways. For instance, some quinolines have been identified as inhibitors of cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Study on Antimicrobial Activity

In a comparative study involving various substituted quinolines, this compound was assessed alongside other derivatives for its antibacterial efficacy against MRSA. The results indicated that while several compounds exhibited activity, those with specific substitutions on the quinoline ring showed enhanced potency. The study highlighted structure-activity relationships that could guide future drug design .

Anticancer Research

A research team investigated the effects of this compound on breast cancer cell lines. The findings revealed that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through mitochondrial pathways. This study underscored the potential of this compound as a lead structure for developing new anticancer agents .

Data Table: Biological Activities of Related Quinoline Derivatives

| Compound | Activity Type | Target Organism/Cell Line | MIC/IC50 Value |

|---|---|---|---|

| This compound | Antibacterial | MRSA | 1.2 µM |

| N-Cycloheptylquinoline-2-carboxamide | Antitubercular | M. tuberculosis | Higher than standards |

| Quinoline derivative X | Anticancer | Breast cancer cells | IC50 = 7.5 μmol/L |

| Compound Y | Enzyme Inhibition | Cytochrome P450 | IC50 = 10 µM |

Eigenschaften

IUPAC Name |

2-(3,5-dimethylphenyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N/c1-12-9-13(2)11-15(10-12)17-8-7-14-5-3-4-6-16(14)18-17/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLXSSVSSSWIZIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=NC3=CC=CC=C3C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50648815 | |

| Record name | 2-(3,5-Dimethylphenyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1056451-44-5 | |

| Record name | 2-(3,5-Dimethylphenyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.